molecular formula C22H26N2O4 B1201396 Dextofisopam CAS No. 82059-50-5

Dextofisopam

Cat. No.: B1201396
CAS No.: 82059-50-5
M. Wt: 382.5 g/mol
InChI Key: RUJBDQSFYCKFAA-HNNXBMFYSA-N
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Preparation Methods

The preparation of dextofisopam involves the synthesis of the 2,3-benzodiazepine ring system. The synthetic route typically includes the following steps:

    Formation of the benzodiazepine ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: Various substituents are introduced to the benzodiazepine ring to achieve the desired chemical structure of this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Dextofisopam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the chemical structure of this compound, potentially leading to different pharmacological properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups, which can alter its chemical and biological properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dextofisopam has several scientific research applications, including:

Comparison with Similar Compounds

Dextofisopam is similar to other compounds in the benzodiazepine class, such as tofisopam and diazepam. it has several unique features:

Similar compounds include:

    Tofisopam: The racemic mixture from which this compound is derived.

    Diazepam: A classical benzodiazepine with a different receptor binding profile.

This compound’s unique receptor binding and non-serotonergic activity make it a promising candidate for further research and development.

Properties

CAS No.

82059-50-5

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(5R)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m0/s1

InChI Key

RUJBDQSFYCKFAA-HNNXBMFYSA-N

Isomeric SMILES

CC[C@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

82059-50-5

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
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0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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